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Compound of Interest

Compound Name: Acetic acid;5,5-dimethylhexan-3-ol

CAS No.: 89389-87-7

Cat. No.: B14379037

Get Quote

Executive Summary
5,5-dimethylhexan-3-ol (CAS 66576-31-6) is a critical secondary alcohol intermediate

characterized by a sterically demanding neo-pentyl tail. Its structural uniqueness lies in the

specific distance between the hydroxyl center and the bulky tert-butyl group, making it a

valuable precursor for synthesizing lipophilic chiral ligands, fragrances, and sterically hindered

ethers in active pharmaceutical ingredient (API) development.

This guide details two primary synthetic pathways:

The Nucleophilic Addition Route (Grignard): The industry-standard method for racemic

synthesis, prioritizing atom economy and raw material availability.

The Enantioselective Reduction Route: A precision method utilizing chiral catalysis (CBS

reduction) to access specific enantiomers (

or

) required for chiral drug candidates.
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Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]

Property Data

IUPAC Name 5,5-dimethylhexan-3-ol

CAS Number 66576-31-6

Molecular Formula

Molecular Weight 130.23 g/mol

Boiling Point ~158 °C (at 760 mmHg)

Density 0.82 g/cm³

Flash Point ~56 °C (Predicted)

Solubility
Soluble in alcohols, ethers, DCM; low solubility

in water.[1][2][3]

Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the molecule at its strategic bonds. The

secondary alcohol functionality suggests two primary disconnections: Carbon-Carbon (C-C)

bond formation or Carbon-Oxygen (C=O) bond reduction.

Target: 5,5-dimethylhexan-3-ol

Route A: Grignard Addition
(C3-C4 Disconnection)

Retro-synthetic cut

Route B: Ketone Reduction
(C-O Disconnection)

Retro-synthetic cut

3,3-dimethylbutanal
(Neohexanal)

Ethylmagnesium Bromide
(EtMgBr) 5,5-dimethylhexan-3-one Reducing Agent

(NaBH4 or CBS Catalyst)
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Figure 1: Retrosynthetic tree illustrating the two primary logic paths for accessing the target

scaffold.

Route A: Grignard Addition (Racemic Synthesis)
Objective: High-yield synthesis of racemic 5,5-dimethylhexan-3-ol. Rationale: This route utilizes

3,3-dimethylbutanal (neohexanal), a commercially available aldehyde often used in sweetener

synthesis (e.g., Neotame precursors). The reaction with ethylmagnesium bromide is direct and

high-yielding.

Reaction Mechanism
The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl

carbon of the aldehyde. The bulky tert-butyl group is sufficiently distal (beta-position to

carbonyl) to allow attack without significant steric inhibition.

3,3-dimethylbutanal

Magnesium Alkoxide
Intermediate

Nucleophilic Attack
(Anhydrous, 0°C)

EtMgBr
(Nucleophile) 5,5-dimethylhexan-3-ol

Protonation

H3O+ Quench

Click to download full resolution via product page

Figure 2: Mechanistic flow of the Grignard addition.

Detailed Protocol
Reagents:

3,3-Dimethylbutanal (1.0 equiv)[3]

Ethylmagnesium bromide (1.2 equiv, 3.0 M in diethyl ether)
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Solvent: Anhydrous Tetrahydrofuran (THF)[4]

Quench: Saturated aqueous Ammonium Chloride (

)

Procedure:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition

funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen.

Solvent Charge: Add anhydrous THF (10 mL per gram of aldehyde) to the flask.

Reagent Addition: Cool the flask to 0°C using an ice bath. Transfer the EtMgBr solution to

the addition funnel via cannula to avoid moisture exposure.

Reaction: Add EtMgBr dropwise over 30 minutes. The reaction is exothermic; monitor

internal temperature to ensure it stays

.

Substrate Addition: Once EtMgBr is added, add 3,3-dimethylbutanal (diluted in minimal THF)

dropwise.

Completion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor

via TLC (Mobile phase: 10% EtOAc/Hexane; Stain: Vanillin or PMA).

Workup: Cool back to 0°C. Quench carefully with saturated

. Caution: Gas evolution.

Extraction: Extract the aqueous layer 3x with Diethyl Ether (ngcontent-ng-c2699131324=""

_nghost-ng-c2339441298="" class="inline ng-star-inserted">

). Combine organics, wash with brine, and dry over

.
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Purification: Concentrate in vacuo. Purify via vacuum distillation or flash chromatography

(Silica gel, 0-10% EtOAc in Hexanes).

Process Safety Note: 3,3-dimethylbutanal is flammable and an irritant. EtMgBr is pyrophoric. All

transfers must occur under inert atmosphere.[5]

Route B: Enantioselective Reduction (Chiral
Synthesis)
Objective: Synthesis of enantiopure (

)- or (

)-5,5-dimethylhexan-3-ol.[4] Rationale: For drug development, chirality is paramount. This route
reduces the corresponding ketone (5,5-dimethylhexan-3-one) using the Corey-Bakshi-Shibata
(CBS) catalyst.[4]

Precursor Synthesis (The Ketone)
If the ketone is not commercially available, it is synthesized via the Gilman Reagent method to

avoid over-alkylation:

Reaction: Pivaloyl chloride (

) + Lithium Dipropylcuprate (

).

Note: Grignard addition to a nitrile followed by hydrolysis is an alternative, but the cuprate

method prevents tertiary alcohol formation.

CBS Reduction Protocol
Reagents:

5,5-Dimethylhexan-3-one (1.0 equiv)[2][3][6]

(R)- or (S)-Me-CBS catalyst (0.1 equiv)[4]

Borane-THF complex (
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, 0.6 equiv)

Procedure:

Catalyst Prep: In a dry flask under Argon, dissolve the Me-CBS catalyst in anhydrous THF.

Activation: Add the

solution to the catalyst at RT and stir for 15 minutes.

Reduction: Cool the mixture to -20°C. Slow addition of the ketone (dissolved in THF) over 1

hour. Note: Slow addition is crucial to maintain high enantiomeric excess (ee).

Quench: Add Methanol dropwise (Caution:

gas evolution) followed by 1N HCl.

Isolation: Standard extraction with ether.

Analysis: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Analytical Characterization
To validate the synthesis of 5,5-dimethylhexan-3-ol, the following spectral data should be

obtained:

1H NMR (400 MHz, CDCl3):

0.90 (s, 9H,

-butyl)

0.94 (t, 3H, terminal methyl of ethyl group)

1.3-1.5 (m, 4H, methylene protons at C2 and C4)

3.6 (m, 1H, CH-OH)

Note: The methylene protons at C4 (adjacent to the
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-butyl group) will appear as a doublet or multiplet with distinct shielding due to the neo-
pentyl effect.

IR Spectroscopy:

Broad absorption at 3300-3400

(O-H stretch).

Strong absorptions at 2950-2960

(C-H stretch, enhanced by

-butyl).

Comparison of Methods
Feature Route A: Grignard Route B: CBS Reduction

Starting Material 3,3-Dimethylbutanal 5,5-Dimethylhexan-3-one

Complexity Low
High (requires strict

anhydrous/cryogenic)

Chirality Racemic (50:50 mixture) Enantioselective (>90% ee)

Cost Low High (Catalyst cost)

Scalability Excellent (Kilogram scale)
Moderate (Heat transfer limits

at -20°C)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b14379037?utm_src=pdf-custom-synthesis#bc-rfq
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID80609035
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethylhexan-3-ol
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethylhexan-3-ol
https://pdf.benchchem.com/15492/Technical_Support_Center_Synthesis_of_5_5_Dimethyl_3_hexanone.pdf
https://pdf.benchchem.com/15492/Application_Note_Stereoselective_Reduction_of_5_5_Dimethyl_3_hexanone.pdf
https://pdf.benchchem.com/15198/Application_Notes_and_Protocols_Grignard_Reaction_with_Ethylmagnesium_Bromide.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/5_5-Dimethyl-3-hexanone
https://www.benchchem.com/pdf/Synthesis_of_5_5_Dimethyl_3_hexanone_An_In_depth_Technical_Guide.pdf
https://pdf.benchchem.com/15492/An_In_depth_Technical_Guide_to_the_Molecular_Structure_of_5_5_Dimethyl_3_hexanone.pdf
https://www.benchchem.com/product/b14379037/docs#technical-guide-synthesis-of-5-5-dimethylhexan-3-ol
https://www.benchchem.com/product/b14379037/docs#technical-guide-synthesis-of-5-5-dimethylhexan-3-ol
https://www.benchchem.com/product/b14379037/docs#technical-guide-synthesis-of-5-5-dimethylhexan-3-ol
https://www.benchchem.com/product/b14379037/docs#technical-guide-synthesis-of-5-5-dimethylhexan-3-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14379037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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